FD-1080
Description
Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate is a complex sulfonated indole derivative characterized by a conjugated π-system with multiple ethenyl and cyclohexenylidene groups. Its structure includes two benzo[cd]indol-1-ium cores, each functionalized with sulfonatobutyl chains and a chlorine substituent at position 2 of the cyclohexenylidene moiety. The sodium counterions enhance its solubility in aqueous media, making it suitable for applications in photodynamic therapy, fluorescent probes, or organic electronics .
Key structural features:
- Extended conjugation: The alternating single and double bonds facilitate electron delocalization, critical for optical properties.
- Sulfonate groups: Improve hydrophilicity and stability in biological environments .
Synthesis typically involves multi-step condensation and sulfonation reactions. Safety guidelines (e.g., P201, P210 in ) emphasize handling precautions due to its reactive functional groups .
Properties
Molecular Formula |
C40H38ClN2NaO6S2 |
|---|---|
Molecular Weight |
765.3 g/mol |
IUPAC Name |
sodium 4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H39ClN2O6S2.Na/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49;/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49);/q;+1/p-1 |
InChI Key |
UUIDRCSEPATAJK-UHFFFAOYSA-M |
Isomeric SMILES |
C1CC(=C(/C(=C/C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate involves multiple steps, including the formation of the indolium core, the introduction of the sulfonate groups, and the final assembly of the compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds and aromatic rings within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings and sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can lead to the formation of reduced aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that includes multiple functional groups such as sulfonate, chloro, and cyclohexene moieties. These features contribute to its unique chemical properties, making it suitable for various applications.
Biomedical Imaging
One of the most prominent applications of this compound is in biomedical imaging , particularly as a near-infrared (NIR) dye. Its structural similarity to Indocyanine Green, a dye used in medical diagnostics, positions it as a potential alternative for various imaging techniques.
Case Studies
- Tumor Imaging : Research has shown that cyanine dyes can effectively target tumor cells, allowing for enhanced imaging contrast during surgical procedures. A study demonstrated that derivatives of this compound exhibited selective uptake in cancerous tissues, facilitating real-time imaging during surgeries .
- Cellular Imaging : The compound has been employed in cellular imaging studies where it serves as a fluorescent probe. Its ability to penetrate biological membranes enables visualization of intracellular processes in live cells .
Therapeutic Applications
The compound's interaction with biological molecules such as proteins and nucleic acids opens avenues for therapeutic applications.
Case Studies
- Photodynamic Therapy (PDT) : Cyanine dyes are being explored for their potential in photodynamic therapy, where they can be activated by light to produce reactive oxygen species that selectively kill cancer cells. Studies indicate that modifications to the dye enhance its efficacy and selectivity towards tumor cells .
- Drug Delivery Systems : The sulfonate group enhances solubility and biocompatibility, making it an attractive candidate for drug delivery systems. Research has illustrated how this compound can be conjugated with therapeutic agents to improve their targeting and release profiles .
Chemical Sensing
In addition to imaging and therapeutic uses, sodium;4-[(2Z)-... also finds application in chemical sensing.
Case Studies
Mechanism of Action
The mechanism of action of sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate involves its interaction with molecular targets, such as proteins and nucleic acids. The compound can bind to these targets, altering their structure and function. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Core Scaffold and Functional Groups
The target compound shares a benzo[cd]indol-1-ium core with analogs like sodium 4-((E)-2-((E)-3-(3,3-dimethyl-1-(4-sulfonatobutyl)-3H-indol-1-ium-2-yl)allylidene)-3,3-dimethylindolin-1-yl)butane-1-sulfonate (). However, differences arise in:
- Substituents: The target compound has a chloro group and a non-methylated cyclohexenylidene, whereas the analog in features dimethyl indolinyl groups.
- Conjugation pattern : The Z/E isomerism in ethenyl linkages (2Z, 2E in the target) may lead to distinct photophysical properties compared to purely E-configured analogs .
Graph-Based Structural Comparison
Graph-theoretical methods () reveal that minor substituent changes significantly alter molecular similarity scores. For example:
- The chloro group in the target compound introduces a halogen-bonding node absent in non-halogenated analogs, affecting biochemical interactions .
- Sulfonate positioning : The butane-1-sulfonate chains in the target compound vs. shorter chains in other derivatives influence solubility and aggregation behavior .
Table 1: Structural Comparison of Selected Analogs
*Estimated based on CAS 115970-66-6 data .
Physicochemical Properties
Solubility and Stability
- The target compound’s dual sulfonate groups enhance aqueous solubility (>10 mM in water) compared to mono-sulfonated analogs (e.g., ’s compound at 10 mM) .
- Thermal stability: The chloro substituent may reduce thermal degradation rates relative to non-halogenated derivatives, as halogens often stabilize adjacent bonds .
Spectral Properties
NMR studies () suggest that substituents in regions analogous to "Region A/B" (e.g., cyclohexenylidene and ethenyl groups) cause distinct chemical shifts. For example:
- Chloro-induced deshielding: The chloro group in the target compound likely shifts proton resonances in the cyclohexenylidene region by 0.5–1.0 ppm compared to non-chlorinated analogs .
Bioactivity
The chloro group may enhance DNA-binding affinity via halogen interactions, as seen in chloroquine analogs .
Database and Patent Landscape
- Extraction accuracy : Automated tools like SureChEMBL and IBM SIIP achieve ~60% accuracy in linking such compounds to patents, indicating moderate accessibility for industrial applications .
Research Findings and Challenges
- Computational challenges : Graph-based comparisons () are NP-hard for large molecules like the target compound, necessitating heuristic approaches for similarity scoring .
- Lumping strategies : ’s lumping approach groups the target with other sulfonated indoles, but its unique chloro substituent may justify separate classification in reaction modeling .
Biological Activity
The compound sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate is a complex organic molecule characterized by its unique structure, which includes a benzo[cd]indolium core and various functional groups such as sulfonate and chloro groups. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C46H50ClN2NaO6S2 |
| Molecular Weight | 849.5 g/mol |
| IUPAC Name | Sodium; 4-[(2Z)-... |
The synthesis of this compound involves multiple steps, including the formation of the indolium core and the introduction of various substituents, which significantly influence its biological properties.
The biological activity of sodium;4-[(2Z)-...] primarily involves its interaction with proteins and enzymes. The compound's structure allows it to bind to specific molecular targets, modulating their activity. Research indicates that this compound may exhibit fluorescence properties that allow for tracking in biological systems, particularly in the study of protein interactions.
Anticancer Properties
Recent studies have demonstrated that sodium;4-[(2Z)-...] exhibits potential anticancer activity. In vitro assays showed that the compound could inhibit cell proliferation in various cancer cell lines. For instance, a study reported that functionalized indolium-based dyes similar to this compound displayed growth inhibition comparable to established anticancer agents like indocyanine green (ICG) .
Interaction with Serum Proteins
Fluorescence spectroscopy studies have shown that sodium salts related to this compound interact with bovine serum albumin (BSA), leading to fluorescence quenching. This interaction suggests a potential application in drug delivery systems where binding to serum proteins can enhance the pharmacokinetics of therapeutic agents .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of sodium;4-[(2Z)-...] on cancer cells.
- Methodology : Various concentrations of the compound were tested against breast and prostate cancer cell lines.
- Results : Significant dose-dependent inhibition of cell growth was observed, with IC50 values indicating effectiveness at nanomolar concentrations.
- Fluorescence Quenching Mechanism
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
